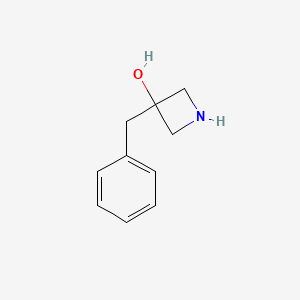

3-Benzylazetidin-3-ol

Description

Historical Context and Structural Features of Azetidines

Azetidines are four-membered nitrogen-containing heterocyclic compounds. magtech.com.cn Their history is intertwined with the development of synthetic organic chemistry, though they have received less attention historically compared to their three-membered (aziridines) or five-membered (pyrrolidines) counterparts. researchgate.netacs.org This is largely due to the inherent ring strain of the four-membered ring, which makes their synthesis challenging. rsc.orgnih.govmedwinpublishers.com

The azetidine (B1206935) ring is a saturated heterocycle with a non-planar, puckered conformation. researchgate.net The bond angles within the ring deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in considerable angle and torsional strain. This ring strain, estimated to be around 25.2 kcal/mol, is a defining feature of azetidines and is comparable to that of cyclobutane. researchgate.net This inherent strain makes the ring susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry. rsc.org

Importance of the Azetidine Ring System in Chemical Synthesis and Bioactive Molecules

Despite the synthetic challenges, the azetidine scaffold is an increasingly important motif in medicinal chemistry and drug discovery. researchgate.netnih.govnih.gov Its rigid structure can help to lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. researchgate.net The incorporation of an azetidine ring can also improve the physicochemical properties of a drug candidate, such as its metabolic stability and solubility. nih.gov

Azetidine derivatives have been found in a number of natural products, such as mugineic acids and penaresidins. wikipedia.org The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955. medwinpublishers.com In recent years, a growing number of synthetic bioactive molecules containing the azetidine ring have been developed, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govlifechemicals.com For instance, azetidines are components of approved drugs like axitinib (B1684631) and pazopanib.

Specific Research Focus on 3-Hydroxyazetidines and the Position of 3-Benzylazetidin-3-ol

Within the broader class of azetidines, 3-hydroxyazetidines represent a particularly valuable subclass of compounds. The presence of a hydroxyl group at the 3-position introduces a key functional group that can participate in hydrogen bonding interactions with biological targets. This hydroxyl group also serves as a versatile synthetic handle for further functionalization of the azetidine ring. worktribe.comresearchgate.net The synthesis of chiral cis-3-hydroxyazetidines has been achieved and they have shown excellent catalytic activities. nih.gov

This compound is a specific example of a 3-hydroxyazetidine that has attracted research interest. The benzyl (B1604629) group attached to the 3-position provides a bulky, lipophilic substituent that can influence the compound's binding affinity and selectivity for specific biological targets. The combination of the rigid azetidine core, the hydrogen-bonding hydroxyl group, and the hydrophobic benzyl group makes this compound a promising scaffold for the development of new bioactive molecules. Research has shown its potential use as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Overview of Current Research Landscape and Emerging Areas

The current research landscape in azetidine chemistry is vibrant and expanding. Significant efforts are being directed towards the development of new and more efficient synthetic methods for the construction of the azetidine ring. magtech.com.cnrsc.org This includes the use of photochemical methods, such as the Norrish-Yang cyclisation, to produce 3-hydroxyazetidines. worktribe.comresearchgate.netvapourtec.com Flow chemistry techniques are also being explored to enable the scalable synthesis of these compounds. vapourtec.comdur.ac.uk

A key emerging area is the use of azetidines in the design of novel chemical probes and therapeutic agents. The unique three-dimensional shape and physicochemical properties of the azetidine scaffold are being exploited to target challenging biological systems. nih.gov There is also growing interest in the development of spirocyclic azetidines, which have shown promise as bioisosteres for common six-membered heterocycles. researchgate.net The continued exploration of compounds like this compound and other substituted azetidines is expected to lead to the discovery of new molecules with significant biological and medicinal applications. wisdomlib.org

Structure

3D Structure

Properties

IUPAC Name |

3-benzylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10(7-11-8-10)6-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLRAMNAASQTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 Benzylazetidin 3 Ol and Its Derivatives

Nucleophilic Ring-Opening Reactions of the Azetidine (B1206935) Scaffold

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents, particularly under acidic conditions. researchgate.net These reactions are of significant interest as they provide access to highly functionalized acyclic amine derivatives. rsc.org

The azetidine ring is relatively stable but can be activated for nucleophilic attack through protonation or coordination with a Lewis acid. magtech.com.cn The presence of a Lewis acid can facilitate the ring opening of the strained four-membered ring. rsc.org For instance, Lewis acids such as BF₃·OEt₂ have been shown to mediate the highly regioselective ring-opening of N-sulfonylazetidines with tetraalkylammonium halides to produce 1,3-haloamines in excellent yields. acs.org This process occurs via an S_N2-type pathway. acs.orgiitk.ac.in

A reaction directly analogous to the potential reactivity of 3-benzylazetidin-3-ol is the Lewis acid-mediated nucleophilic ring-opening of 1-benzhydrylazetidin-3-ol (B14779) with phenols. This reaction demonstrates that the azetidine ring can be opened by oxygen nucleophiles under Lewis acidic conditions. iitk.ac.in Another method that leads to the cleavage of the azetidine ring is the von Braun reaction, which employs cyanogen (B1215507) bromide to react with tertiary amines, resulting in ring-opened 3-bromo N-alkyl cyanamides. iitk.ac.in In some cases, ring-opening can be an undesired competing pathway, for example, under acidic conditions, where the azetidine ring may hydrolyze. Current time information in Chatham County, US.

The regioselectivity of nucleophilic ring-opening in unsymmetrical azetidines is heavily influenced by the electronic and steric effects of the ring substituents. magtech.com.cn In acid-catalyzed reactions, which often proceed through a mechanism with significant S_N1 character, the nucleophile typically attacks the carbon atom that can best stabilize a positive charge. libretexts.org For 2-aryl-substituted azetidines, this electronic control dictates that the nucleophile attacks the benzylic carbon, leading to the cleavage of the C2-N bond. magtech.com.cniitk.ac.in

These reactions often proceed with a high degree of stereoselectivity. For example, the Lewis acid-mediated ring-opening of chiral 2-aryl-N-tosylazetidines occurs via an S_N2 pathway, resulting in an inversion of configuration at the reacting stereocenter. iitk.ac.in In the case of this compound, acid-mediated activation could lead to the departure of the hydroxyl group to form a stable tertiary benzylic carbocation at C-3. This intermediate would then be attacked by a nucleophile. Alternatively, protonation of the ring nitrogen would render the C2 and C4 positions susceptible to S_N2 attack. The specific outcome depends on the reaction conditions and the nature of the nucleophile. magtech.com.cn

Acid-Mediated and Lewis Acid Mediated Ring Opening.

Rearrangement Reactions of 3-Hydroxyazetidines (e.g., to 2-Oxazolines via Ritter-Initiated Cascade)

A notable transformation of 3-hydroxyazetidines is their rearrangement into highly substituted 2-oxazolines. magtech.com.cnlibretexts.orgbhu.ac.in This reaction proceeds via a cascade initiated by a Ritter-type reaction. bhu.ac.in The process is typically initiated by treating the 3-hydroxyazetidine with a nitrile in the presence of an acid, such as sulfuric acid. bhu.ac.in

The proposed mechanism begins with the formation of a tertiary benzylic carbocation upon protonation and loss of the hydroxyl group. This cation is then trapped by the nitrile in a classical Ritter reaction to form a nitrilium ion intermediate. Subsequent attack by water (displaced from the starting alcohol) generates a Ritter amide intermediate. In a key step driven by the release of ring strain, the carbonyl oxygen of the amide attacks the azetidine ring, leading to its cleavage and the formation of the final 2-oxazoline product. bhu.ac.in This novel rearrangement sequence has been shown to be general, working for a variety of substrates and providing the 2-oxazoline products in high yields. magtech.com.cnbhu.ac.in

| 3-Hydroxyazetidine Derivative (N-Protecting Group) | Nitrile | Product (2-Oxazoline) | Isolated Yield (%) |

|---|---|---|---|

| N-Ts | Acetonitrile (B52724) | 2-Methyl-5-(2-(N-tosylamino)ethyl)oxazole derivative | 90 |

| N-Ms | Acetonitrile | 2-Methyl-5-(2-(N-mesylamino)ethyl)oxazole derivative | 94 |

| N-Boc | Acetonitrile | 2-Methyl-5-(2-(N-Boc-amino)ethyl)oxazole derivative | 85 |

| N-Ts | Benzonitrile | 2-Phenyl-5-(2-(N-tosylamino)ethyl)oxazole derivative | 92 |

| N-Ts | Propionitrile | 2-Ethyl-5-(2-(N-tosylamino)ethyl)oxazole derivative | 88 |

Functionalization and Derivatization at the Azetidine Ring System

Beyond ring-opening, the this compound scaffold allows for a range of functionalization reactions at both the C-3 position and the hydroxyl group, enabling the synthesis of diverse derivatives.

The C-3 position of the azetidine ring can be functionalized to form new carbon-carbon bonds, although this can be challenging. acs.org A common strategy involves converting the C-3 hydroxyl group into a better leaving group, such as a halide. For example, N-Boc-3-iodoazetidine is a versatile intermediate for C-3 functionalization. semanticscholar.org The corresponding organozinc compound, formed by zinc insertion into the C-I bond, readily participates in palladium-catalyzed cross-coupling reactions with aryl halides. semanticscholar.org This approach has also been extended to acylation reactions by trapping the intermediate zinc-copper species with acyl chlorides, forming a new C-C bond and affording 3-acylazetidines. semanticscholar.org

Another strategy involves the deprotonation of a C-3 substituent. For instance, N-Boc-3-cyanoazetidine can be deprotonated at the C-3 position using a strong base like LiHMDS. The resulting anion can be trapped with various carbon electrophiles, such as methyl iodide or allyl bromide, to generate 3,3-disubstituted azetidines. semanticscholar.org This method provides an effective route to azetidines with a quaternary center at the C-3 position. semanticscholar.org

| Starting Material | Reagents | Product | Yield (%) | Bond Formed |

|---|---|---|---|---|

| N-Boc-3-iodoazetidine | 1. Zn, 2. CuCN·2LiCl, 3. Benzoyl chloride | N-Boc-3-benzoylazetidine | 77 | C(sp²)-C(sp³) |

| N-Boc-3-cyanoazetidine | 1. LiHMDS, 2. Methyl iodide | N-Boc-3-cyano-3-methylazetidine | 78 | C(sp³)-C(sp³) |

| N-Boc-3-cyanoazetidine | 1. LiHMDS, 2. Allyl bromide | N-Boc-3-allyl-3-cyanoazetidine | 71 | C(sp³)-C(sp³) |

The hydroxyl group at the C-3 position of this compound is a key site for derivatization. One of the most common strategies in alcohol chemistry is to convert the hydroxyl into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution. acs.org This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.netacs.org

Once formed, the C-3 mesylate becomes an excellent electrophile for S_N2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at this position. For example, the hydroxyl group can be converted to an iodide, which in turn can be displaced. semanticscholar.org The hydroxyl group can also be transformed into other functionalities directly. It can be oxidized to the corresponding ketone, 3-oxoazetidine, using reagents like TEMPO. researchgate.net Furthermore, it can be substituted by a thiol group through an iron-catalyzed reaction with thiols. acs.org This array of transformations highlights the utility of the hydroxyl group as a handle for the extensive diversification of the azetidine scaffold.

Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring in this compound is a key site for chemical modification, allowing for the synthesis of a diverse array of derivatives. The reactivity of this nitrogen is initially masked by the benzyl (B1604629) group. Therefore, functionalization typically begins with a debenzylation step to yield the secondary amine, azetidin-3-ol (B1332694). This intermediate serves as a versatile precursor for subsequent N-alkylation and N-acylation reactions. nih.govscienceopen.comvulcanchem.com

The most common method for removing the N-benzyl group is catalytic hydrogenation. nih.gov This process involves treating 1-benzylazetidin-3-ol (B1275582) with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. scienceopen.com The reaction efficiently cleaves the benzyl C-N bond, leaving the azetidine ring intact and affording the free secondary amine, azetidin-3-ol. vulcanchem.com

Once the secondary amine is obtained, it can readily undergo various N-functionalization reactions:

N-Alkylation: This is a fundamental transformation for introducing alkyl substituents onto the azetidine nitrogen. The reaction is typically achieved by treating azetidin-3-ol with an alkyl halide (e.g., alkyl bromide) in the presence of a base, such as potassium carbonate. gsconlinepress.com The nucleophilic nitrogen atom displaces the halide in an SN2 reaction to form a new C-N bond. acsgcipr.org This method is widely applicable and allows for the introduction of a broad range of alkyl groups. Palladium-catalyzed N-alkylation reactions have also emerged as powerful methods for these transformations. rsc.org

N-Acylation: The introduction of an acyl group to the azetidine nitrogen is another important functionalization strategy. This can be accomplished by reacting azetidin-3-ol with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acid byproduct. clockss.org Direct acylation using a carboxylic acid itself, catalyzed by boric acid, has also been reported for other heterocyclic systems and represents a more atom-economical approach. clockss.org The resulting N-acylazetidines are important building blocks in medicinal chemistry.

The following table summarizes the key steps and reagents involved in the functionalization of the azetidine nitrogen, starting from this compound.

| Transformation | Starting Material | Reagents and Conditions | Product | Reference(s) |

| Debenzylation | 1-Benzylazetidin-3-ol | H₂, 5% Pd/C, THF | Azetidin-3-ol | nih.govscienceopen.com |

| N-Boc Protection | Azetidin-3-ol | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | tert-Butyl 3-hydroxyazetidine-1-carboxylate | vulcanchem.com |

| N-Alkylation | Azetidin-3-ol | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl-azetidin-3-ol | gsconlinepress.com |

| N-Acylation | Azetidin-3-ol | Acyl Chloride, Base | N-Acyl-azetidin-3-ol | clockss.org |

Cycloaddition Reactions Involving Azetidines

The strained four-membered ring of azetidines makes them valuable participants in various cycloaddition reactions, enabling the rapid construction of complex, often spirocyclic and bicyclic, nitrogen-containing heterocycles. nih.govrsc.org While this compound itself may not be the direct reactant, its derivatives are precursors to reactive intermediates, such as azomethine ylides, which are highly effective in 1,3-dipolar cycloadditions. wikipedia.org

[3+2] Cycloadditions via Azomethine Ylides:

A prominent application of azetidine derivatives in cycloaddition chemistry involves their conversion into azomethine ylides. wikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that readily react with dipolarophiles, such as alkenes and alkynes, to form five-membered rings. wikipedia.org

One method to generate the requisite ylide involves the reaction of an N-substituted azetidine with a carbene precursor. For instance, azetidine carboxylate esters can react with metallocarbenes to generate azetidinium ylides. acs.org These intermediates can then undergo cycloaddition. More commonly, azomethine ylides are generated in situ and immediately trapped by a dipolarophile. These [3+2] cycloaddition reactions are highly valuable as they can create multiple new stereocenters in a single, stereoselective step, leading to products like pyrrolidines. wikipedia.org The reaction of an azomethine ylide with an alkene dipolarophile results in the formation of a pyrrolidine (B122466) ring fused or spiro-annulated to the original azetidine structure. wikipedia.orgresearchgate.net

[2+2] Cycloadditions:

The [2+2] photocycloaddition, particularly the aza Paternò–Büchi reaction, is a direct method for synthesizing the azetidine ring itself from an imine and an alkene. rsc.org The reactivity of azetidines can also be exploited in other cycloaddition variants. For example, iodine-mediated formal [2+2] cycloadditions between α-amidomalonates and enones have been developed to produce highly functionalized azetidines with excellent diastereoselectivity. nih.gov

Other Cycloaddition Pathways:

Other cycloaddition strategies have also been developed.

[3+1] Cycloadditions: Enantioenriched azetidines can be synthesized through the [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex. acs.org Another approach involves the asymmetric copper(I)-catalyzed [3+1] cycloaddition of azetines with metallo-enolcarbenes. nih.gov

Azetidine Nitrones in [3+2] Cycloadditions: Azetidine nitrones, which can be synthesized via copper-catalyzed rearrangement strategies, are effective 1,3-dipoles. They readily participate in [3+2] cycloaddition reactions with dipolarophiles like alkynoates to yield complex bicyclic systems. acs.org

The following table outlines various cycloaddition reactions involving azetidine derivatives, highlighting the diversity of accessible molecular scaffolds.

| Cycloaddition Type | Azetidine-Derived Intermediate | Reaction Partner (Dipolarophile/Other) | Product Class | Reference(s) |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Alkene | Spirocyclic/Fused Pyrrolidines | wikipedia.orgresearchgate.net |

| [3+2] Dipolar Cycloaddition | Azetidine Nitrone | Alkyne (e.g., Dimethyl but-2-ynedioate) | Bicyclic Isoxazolidines | acs.org |

| Formal [2+2] Cycloaddition | α-Amidomalonate (azetidine precursor) | Enone | Polyfunctionalized Azetidines | nih.gov |

| [2+2] Photocycloaddition | Imine (azetidine precursor) | Alkene | Azetidines | rsc.orgrsc.org |

| [3+1] Cycloaddition | Donor-Acceptor Aziridine (B145994) (azetidine precursor) | Isocyanide | exo-Imido Azetidines | acs.org |

Role As a Chemical Building Block in Advanced Organic Synthesis

Precursor for Azetidin-3-ol (B1332694) Hydrochloride

A primary application of 3-benzylazetidin-3-ol is its role as a key starting material in the optimized, industrial-scale synthesis of azetidin-3-ol hydrochloride. researchgate.netacs.org This process is valued for its efficiency and use of low-cost, commercially available starting materials like benzylamine (B48309). acs.org The synthesis begins with the reaction of benzylamine and epichlorohydrin (B41342), which cyclizes to form 1-benzylazetidin-3-ol (B1275582). scienceopen.com Subsequent debenzylation, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yields azetidin-3-ol. scienceopen.com The final step involves treatment with hydrochloric acid to afford the stable hydrochloride salt. researchgate.netacs.org This multi-step conversion is a robust and economical route for producing azetidin-3-ol hydrochloride, a crucial fragment for various pharmaceutical compounds. researchgate.netacs.org

A green chemistry approach for synthesizing the 1-benzylazetidin-3-ol precursor has been developed, using an initial reaction in water followed by cyclization in acetonitrile (B52724), achieving yields of 65-88.7%. scienceopen.com

| Reaction Step | Reagents & Conditions | Product | Yield | Reference |

| Cyclization | Benzylamine, 2-(chloromethyl)oxirane in water; then Na₂CO₃ in CH₃CN, reflux | 1-Benzylazetidin-3-ol | 88.7% | scienceopen.com |

| Debenzylation | 1-Benzylazetidin-3-ol, 5% Pd/C, H₂ atmosphere, THF | Azetidin-3-ol | Not specified | scienceopen.com |

| Salt Formation | Azetidin-3-ol, HCl | Azetidin-3-ol hydrochloride | Not specified | researchgate.netacs.org |

Intermediate in the Synthesis of Complex Heterocyclic Systems

The unique structure of this compound makes it an important intermediate for creating complex heterocyclic systems, which are core components of many biologically active molecules. scienceopen.comresearchgate.netfrontiersin.org The azetidine (B1206935) ring is a sought-after motif in medicinal chemistry, and this compound provides a reliable entry point for its incorporation.

This compound serves as a versatile platform for constructing a variety of nitrogen-containing heterocycles. scienceopen.comfrontiersin.org The hydroxyl group can be converted into a good leaving group, such as a mesylate, which facilitates nucleophilic substitution at the C3 position. For instance, N-benzylazetidin-3-ol can be treated with methanesulfonyl chloride to form the corresponding mesylate, a key intermediate for producing 3-amino-azetidine derivatives. google.com These 3-amino-azetidines are, in turn, crucial precursors for a range of biologically active compounds, including antivirals and tachykinin antagonists. google.com

Furthermore, the entire 1-benzylazetidin-3-ol molecule can be transformed through a series of reactions to build more elaborate scaffolds. A notable example is its use in the synthesis of a key quaternary heterocyclic intermediate for Baricitinib, an inhibitor of Janus kinase (JAK) enzymes. scienceopen.comresearchgate.net This synthesis involves the reduction of the hydroxyl group and N-Boc protection, followed by oxidation to create a building block ready for further elaboration. scienceopen.com

Azetidine-containing amino acids are valuable components in medicinal chemistry, often used as constrained analogues of natural amino acids. The synthesis of novel heterocyclic amino acid derivatives incorporating the azetidine ring can be achieved through various synthetic strategies. mdpi.comnih.gov While some routes start from N-Boc-azetidin-3-one, this ketone is readily prepared by the oxidation of a protected azetidin-3-ol precursor, highlighting the foundational role of the azetidin-3-ol scaffold.

One established method involves a Horner-Wadsworth-Emmons reaction on N-Boc-azetidin-3-one to form an azetidin-3-ylidene acetate. mdpi.comnih.gov This α,β-unsaturated ester can then undergo an aza-Michael addition with various NH-heterocycles to generate functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are complex amino acid derivatives. mdpi.comnih.gov

Construction of Nitrogen Heterocycles and Related Scaffolds.

Application in Scaffold Modification and Diversity-Oriented Synthesis for Research

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govresearchgate.net The goal is to explore chemical space efficiently by creating molecules with varied skeletal frameworks. nih.gov Building blocks like this compound are valuable in DOS due to their inherent reactivity and multiple functionalization points (the N-H after debenzylation, the C3-OH, and the aromatic ring).

By applying a series of branching reaction pathways, a single precursor like this compound can give rise to a multitude of unique scaffolds. scienceopen.com This approach, sometimes termed scaffold-oriented synthesis, has been successfully used to prepare libraries of kinase inhibitors. nih.gov The ability to modify the azetidine nitrogen, the C3 position, and the benzyl (B1604629) group allows for the systematic generation of diverse molecular architectures, facilitating the exploration of structure-activity relationships. scienceopen.comfrontiersin.org

Utility in Peptidomimetic and Nucleic Acid Chemistry Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The rigid, strained azetidine ring is an attractive scaffold for creating constrained amino acid mimics. 3-Amino-azetidines, which are readily synthesized from N-benzylazetidin-3-ol, are key intermediates for preparing anti-viral and anti-AIDS peptide mimetics. google.com The incorporation of these non-natural amino acids can enforce specific conformations in a peptide backbone, which is crucial for binding to biological targets like proteins or nucleic acids. nih.gov

Integration into Catalytic Processes (e.g., Henry, Suzuki, Sonogashira, and Michael Additions)

The derivatives of this compound are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. mdpi.com

Contribution to Combinatorial Chemistry Libraries for Research Purposes

The strategic use of unique molecular scaffolds is a cornerstone of modern drug discovery and chemical biology, enabling the exploration of vast chemical space to identify novel bioactive agents. Combinatorial chemistry, a discipline focused on the rapid synthesis of large numbers of different but structurally related molecules, heavily relies on versatile building blocks to generate diverse chemical libraries. The 3-azetidinol scaffold, including derivatives like this compound, has emerged as a valuable component in the construction of these libraries for research purposes. Its rigid, three-dimensional structure and the presence of multiple functionalization points allow for the creation of spatially diverse collections of compounds, which are crucial for probing complex biological targets.

The utility of azetidine-based scaffolds in library synthesis is well-documented, particularly for applications targeting the central nervous system (CNS). nih.govresearchgate.net Researchers have focused on developing libraries of "lead-like" molecules that possess physicochemical properties optimized for BBB (blood-brain barrier) penetration. researchgate.net The synthesis of diverse collections of azetidine-based scaffolds, including spirocyclic, fused, and bridged systems, originates from densely functionalized azetidine ring systems. acs.org This approach allows for the generation of thousands of unique compounds from a common core, significantly expanding the chemical space available for screening. For instance, the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been described, showcasing the scaffold's suitability for high-throughput synthesis. researchgate.netacs.org

The design of such libraries often begins with a core azetidine structure that can be systematically decorated with a variety of chemical motifs. In one notable example, a library of 86 novel 3-substituted azetidine derivatives was synthesized and evaluated for activity as triple reuptake inhibitors (TRIs). acs.orgnih.gov This work illustrates a common strategy where a central scaffold is systematically modified to explore the structure-activity relationship (SAR) for a specific biological target. The initial azetidine core is subjected to a series of reactions, such as alkylation, to introduce a wide range of substituents, thereby generating a focused library for biological evaluation. acs.org

The power of combinatorial libraries lies in their ability to accelerate the discovery process. By creating and screening large collections of related compounds, researchers can rapidly identify "hits"—molecules that show activity against a biological target of interest. nih.gov These hits can then be further optimized in a more focused medicinal chemistry effort. The inclusion of scaffolds like this compound provides access to novel chemical architectures that are distinct from more traditional, flatter aromatic structures, thereby increasing the probability of discovering compounds with unique biological activities and intellectual property potential. The development of these libraries is a systematic process that involves computational design, chemical synthesis, and biological screening to efficiently navigate the complexities of drug discovery. nih.govnih.gov

Below is a data table summarizing examples of research libraries built upon the azetidine scaffold, demonstrating the diversity and scale of these collections.

| Library Type | Core Scaffold | Diversification Strategy | Library Size | Research Focus |

| Spirocyclic Azetidines | Densely functionalized azetidine ring | Solid-phase synthesis with multiple building blocks | 1976 members | Central Nervous System (CNS) Targets |

| 3-Substituted Azetidines | 3-Aryl-3-oxypropylamine azetidine | Alkylation with various electrophiles | 86 analogues | Triple Reuptake Inhibitors (TRIs) |

| Scaffold Ranking Library | Various, including bis-cyclic guanidine | Mixture-based combinatorial synthesis | >6 million total compounds across 37 libraries | Broad-spectrum Antibacterial Agents |

Spectroscopic Characterization and Structural Elucidation of 3 Benzylazetidin 3 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 3-benzylazetidin-3-ol, providing detailed information about the hydrogen and carbon environments, their connectivity, and the molecule's spatial arrangement.

The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals that confirm the presence of both the azetidine (B1206935) ring and the benzyl (B1604629) substituent. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzyl group appear as a multiplet in the range of δ 7.20-7.40 ppm. The benzylic methylene (B1212753) protons (CH₂-Ph) resonate as a singlet at approximately δ 2.95 ppm. The four protons of the azetidine ring are diastereotopic and exhibit distinct signals. The two protons at the C2 position and the two at the C4 position often appear as two sets of doublets, a consequence of geminal and vicinal coupling. For instance, they can be observed around δ 3.50 and δ 3.35 ppm. The hydroxyl proton (-OH) and the amine proton (-NH) are often broad singlets and their chemical shifts can vary depending on solvent and concentration.

Detailed ¹H NMR data for a related protected analog, 1-(tert-butoxycarbonyl)-3-benzylazetidin-3-ol, provides further insight. googleapis.com In this case, the tert-butyl group gives a characteristic singlet at 1.40 ppm, and the azetidine ring protons are observed at distinct chemical shifts.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.20 - 7.40 | Multiplet |

| Azetidine CH₂ (C2/C4) | 3.35 - 3.50 | Doublet |

| Benzyl CH₂ | ~2.95 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal.

For this compound, the aromatic carbons of the benzyl group typically appear in the δ 125-135 ppm region, with the ipso-carbon (the carbon attached to the azetidine ring) showing a distinct shift. The quaternary carbon of the azetidine ring bearing the hydroxyl and benzyl groups (C3) is found further downfield, often around δ 70-75 ppm. The benzylic methylene carbon resonates in the range of δ 45-50 ppm. The two methylene carbons of the azetidine ring (C2 and C4) are observed around δ 60-65 ppm.

To unambiguously assign all proton and carbon signals and to establish connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments, for example, by showing a correlation from the benzylic protons to the quaternary C3 carbon of the azetidine ring.

For analogs containing other heteroatoms, such as nitrogen or fluorine, specific NMR techniques are valuable.

¹⁵N NMR: Although less common due to lower sensitivity, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom within the azetidine ring.

¹⁹F NMR: For fluorinated analogs, such as 3-benzyl-3-fluoroazetidine, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of the fluorine atom.

The four-membered azetidine ring is not planar and can undergo ring-puckering. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into the conformational mobility of the ring. Changes in temperature can affect the rate of conformational exchange. If the exchange is slow on the NMR timescale (at low temperatures), separate signals for axial and equatorial protons on the ring may be observed. As the temperature increases and the ring flips more rapidly, these signals may broaden and coalesce into a single averaged signal. This allows for the determination of the energy barriers associated with ring inversion.

Advanced NMR Techniques: 2D NMR (COSY, HSQC, HMBC) and Heteronuclear NMR (15N, 19F NMR).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the chemical formula C₁₀H₁₃NO. For this compound, the expected molecular ion in positive-ion mode would be [M+H]⁺, with a calculated m/z of 164.1070. Experimental HRMS data confirming this value provides strong evidence for the compound's identity. google.com

Table 2: HRMS Data for this compound

| Ion | Chemical Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1070 | 164.1 |

Ionization Techniques (EI, CI, ESI, MALDI) and Fragmentation Pathway Analysis

The structural analysis of this compound and its analogs via mass spectrometry (MS) relies on various ionization techniques to generate gas-phase ions, whose fragmentation patterns provide significant structural information. The choice of ionization method—Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI)—influences the extent of fragmentation and the type of ions observed.

Electron Ionization (EI): EI is a hard ionization technique that typically operates at 70 eV, causing extensive fragmentation. For this compound, the molecular ion ([M]+•) would be observed at an m/z corresponding to its molecular weight (163.22 g/mol ). The fragmentation is dominated by cleavages that form stable carbocations and radical species. nih.gov A primary fragmentation pathway involves the cleavage of the C-C bond between the azetidine ring and the benzyl group, leading to the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation involves the cleavage of the azetidine ring itself. Studies on related azetidine derivatives show that stepwise C-N and C-C bond cleavage of the azetidine radical cation is a common pathway. researchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. nih.govacs.org For this compound, the [M+H]⁺ ion would appear at m/z 164. Fragmentation in ESI occurs in the gas phase through collision-induced dissociation (tandem MS or MS/MS). The fragmentation of these even-electron ions is often driven by charge and involves heterolytic cleavages. nih.gov Common pathways include the loss of neutral molecules such as water (H₂O) from the protonated alcohol, or cleavage of the benzyl group.

Chemical Ionization (CI): CI is a softer ionization technique than EI, using a reagent gas (like methane (B114726) or ammonia) to produce protonated molecules [M+H]⁺ with less internal energy. This results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is also a soft ionization technique, primarily used for large, non-volatile molecules. While less common for a small molecule like this compound, it could be used, typically generating [M+H]⁺ or [M+Na]⁺ ions with minimal fragmentation.

A summary of expected fragmentation patterns is presented below.

| Ionization Technique | Parent Ion (m/z) | Major Fragment Ions (m/z) | Probable Fragmentation Pathway |

| EI | [M]+• (163) | 91 | Formation of tropylium cation (C₇H₇⁺) |

| 72 | [M - C₇H₇]+•, loss of benzyl radical | ||

| ESI | [M+H]⁺ (164) | 146 | Loss of water ([M+H - H₂O]⁺) |

| 91 | Formation of tropylium cation (C₇H₇⁺) | ||

| CI | [M+H]⁺ (164) | 164 | Primarily the protonated molecular ion with minimal fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural features: the hydroxyl group, the tertiary amine within the azetidine ring, and the benzyl substituent.

The most distinct feature in the spectrum is a strong and broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. pressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding. The spectrum also displays characteristic C-H stretching vibrations. Absorptions for the aromatic C-H bonds of the benzyl group typically appear above 3000 cm⁻¹, while the aliphatic C-H bonds of the azetidine ring and the methylene bridge appear just below 3000 cm⁻¹. pressbooks.pubsciencescholar.us

Vibrations corresponding to the aromatic ring (C=C stretching) are expected in the 1450–1600 cm⁻¹ region. pressbooks.pub The stretching vibration for the C-O bond of the tertiary alcohol is anticipated to produce a strong band in the 1050-1150 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the azetidine ring typically appears in the fingerprint region, around 1000-1250 cm⁻¹. While no secondary amine (N-H) peak is present, its absence helps confirm the N-substituted nature of the azetidine ring.

The key vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3200–3600 | Strong, Broad |

| Aromatic Ring | C-H stretch | 3000–3100 | Medium-Weak |

| Aliphatic Groups | C-H stretch | 2850–2960 | Medium |

| Aromatic Ring | C=C stretch | 1450–1600 | Medium-Weak |

| Tertiary Alcohol | C-O stretch | 1050–1150 | Strong |

| Tertiary Amine | C-N stretch | 1000-1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the primary chromophore responsible for UV absorption is the benzyl group.

The benzene (B151609) ring exhibits characteristic π → π* transitions. researchgate.net Unsubstituted benzene shows a strong absorption band (the E2-band) around 204 nm and a weaker, structured absorption (the B-band) around 254 nm. In this compound, the attachment of the azetidine ring to the phenyl group via a methylene bridge acts as an alkyl substituent, which typically causes a slight bathochromic (red) shift of these absorption bands.

Additionally, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (n-electrons) allows for the possibility of n → π* transitions. These transitions are generally much weaker in intensity (smaller molar absorptivity, ε) compared to π → π* transitions and may be observed as shoulders on the main absorption bands or be obscured by them. nih.gov The solvent used can also influence the position and intensity of these absorption bands.

The expected electronic transitions for this compound are detailed in the table below.

| Electronic Transition | Chromophore | Approximate λmax (nm) | Intensity (Molar Absorptivity, ε) |

| π → π | Benzene Ring | ~205-220 | High |

| π → π | Benzene Ring | ~255-270 | Low to Medium |

| n → π * | N/O Heteroatoms | >270 | Very Low |

Theoretical and Computational Investigations of 3 Benzylazetidin 3 Ol and Azetidine Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For azetidine (B1206935) systems, DFT methods are routinely used to explore their conformational landscapes and predict reactivity. A recent study on 1-benzhydrylazetidin-3-ol (B14779), a structurally related compound, utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform quantum chemical calculations, demonstrating good agreement between theoretical and experimental parameters. researchgate.net Such calculations are foundational for understanding the more complex dynamics and properties of the molecule.

The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformation and reactivity. Unlike planar cyclobutane, the azetidine ring typically adopts a puckered conformation to alleviate this strain. The degree of puckering and the conformational preferences are highly sensitive to the nature and position of substituents on the ring.

Theoretical studies on various four-membered heterocycles, including azetidines, have demonstrated that the ring-puckering angle significantly influences structural parameters like bond lengths and angles. ipb.pt Using DFT methods such as B3LYP with a 6-31+G(d,p) basis set, it has been shown that the C-N and C-C bonds within the ring are the most sensitive to changes in the puckering angle. ipb.pt For azetidines, C-N bond lengths generally increase in axial conformations. ipb.pt The C-X-C angle (where X is the heteroatom, in this case, nitrogen) tends to decrease as the puckering angle increases, which in turn increases the Baeyer strain. ipb.pt

For substituted azetidines, such as 2-arylazetidines, DFT analysis has been used to elucidate the nature of stable conformers. nih.gov In one such study, two stable conformers were identified, with the most stable conformer being lower in energy by approximately 2.5 kcal/mol. nih.gov This energy difference highlights that a preferential conformation likely exists in solution, a hypothesis that can be supported by comparing calculated NMR data with experimental results. nih.gov In the case of 3-Benzylazetidin-3-ol, the puckering of the azetidine ring would be influenced by the steric and electronic effects of both the axial hydroxyl group and the equatorial benzyl (B1604629) group at the C3 position. The dynamic interplay between different puckered conformations and the inversion barrier at the nitrogen atom are key aspects of its chemistry, influencing how it interacts with other molecules. mdpi.com

Table 1: Representative Calculated Geometric Parameters for a Puckered Azetidine Ring

This table presents typical data extrapolated from computational studies on substituted azetidines to illustrate expected values.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | Length of the carbon-nitrogen bonds in the ring | 1.46 - 1.48 Å |

| C-C Bond Length | Length of the carbon-carbon bond in the ring | ~1.54 Å |

| C-N-C Bond Angle | Angle within the ring at the nitrogen atom | ~88° |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. orientjchem.org

For azetidine derivatives, the HOMO often exhibits significant electron density on the nitrogen atom's lone pair, reflecting its nucleophilic character. wisc.edu In this compound, the HOMO is expected to have contributions from both the azetidine nitrogen and the π-system of the benzyl group. The LUMO would likely be distributed over the antibonding π* orbitals of the aromatic ring, indicating potential sites for nucleophilic attack on the ring under certain conditions. wisc.edulibretexts.org DFT calculations, often at the B3LYP/6-311G level or higher, are used to compute these orbital energies and visualize their distribution. researchgate.netwisc.edu The HOMO-LUMO gap provides insight into charge transfer interactions within the molecule and its electronic transitions. orientjchem.org A smaller gap generally implies higher reactivity. orientjchem.org

Table 2: Illustrative Frontier Molecular Orbital Properties for an Aromatic Azetidine Derivative

The values are representative and serve to illustrate the outputs of FMO analysis.

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule, allowing for the prediction of how it will interact with other species. nih.gov The MEP map is plotted onto a constant electron density surface, with different colors indicating regions of varying electrostatic potential. nih.gov

In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative nitrogen and oxygen atoms. These areas represent sites susceptible to electrophilic attack and are indicative of hydrogen bond accepting capabilities. wisc.edunih.gov Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the hydroxyl proton and the N-H proton, identifying them as sites for nucleophilic attack. wisc.edu The aromatic ring of the benzyl group would show a region of intermediate potential (green) with negative potential above and below the plane of the ring due to the π-electron cloud. nih.gov MEP analysis is crucial for understanding non-covalent interactions, molecular recognition, and the initial steps of a chemical reaction. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) for Reactivity Prediction.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in the structural elucidation of newly synthesized compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters have become a standard tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., GIAO-DFT), is widely used to calculate chemical shifts (δ) and spin-spin coupling constants (J). nih.gov

For azetidine systems, calculated ¹H and ¹³C NMR spectra can be compared with experimental data to confirm stereochemistry and conformation. nih.gov In a computational study of a 2-arylazetidine, the ¹H NMR spectrum was calculated for two different conformers, and the simulated spectrum for the most stable conformer showed excellent agreement with the experimental one. nih.gov For this compound, calculations would predict distinct chemical shifts for the diastereotopic protons on the C2 and C4 carbons of the azetidine ring. The carbon bearing the hydroxyl and benzyl groups (C3) would show a characteristic shift in the ¹³C NMR spectrum, influenced by its quaternary nature and the electronegativity of the attached oxygen. The accuracy of these predictions depends heavily on the chosen DFT functional and basis set, and often a scaling factor derived from linear regression is applied to improve the match with experimental values.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Azetidine Ring Protons

| Proton Position | Typical Experimental δ (ppm) | Notes |

|---|---|---|

| H-2 / H-4 (axial) | ~3.2 - 3.8 | Influenced by substituents and ring puckering. |

| H-2 / H-4 (equatorial) | ~3.8 - 4.2 | Often downfield compared to axial protons. |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (e.g., UV-Vis) of molecules in their ground state. It provides information about vertical transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of spectral bands. researchgate.net

For this compound, TD-DFT calculations would predict electronic transitions associated with its chromophores. The primary chromophore is the benzyl group. One would expect to see π → π* transitions characteristic of the benzene (B151609) ring, typically appearing as a strong absorption band below 220 nm and a weaker, structured band around 260 nm. libretexts.org The calculations, often performed with functionals like B3LYP or CAM-B3LYP in conjunction with a suitable basis set, can also help assign the character of each transition by analyzing the molecular orbitals involved. researchgate.net The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for achieving good agreement between theoretical and experimental spectra. researchgate.net

Ab Initio and DFT-Based Calculations of NMR Chemical Shifts and Coupling Constants.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms of strained heterocyclic systems like azetidines. The inherent ring strain in the four-membered azetidine ring profoundly influences its reactivity, often lowering the activation barriers for reactions such as substitutions and ring-openings. Theoretical studies, primarily employing Density Functional Theory (DFT), provide deep insights into reaction pathways, transition states, and the electronic effects of substituents, which are often difficult to probe experimentally.

One of the most studied aspects of azetidine chemistry is the mechanism of ring-opening reactions. Computational models have shown that under acidic conditions, the ring can open following the protonation of the nitrogen atom. The feasibility and pathways of these ring-opening reactions are heavily dependent on the electronic environment. For instance, one-electron reduction has been shown to dramatically facilitate the ring-opening of the azetidine heterocycle, whereas oxidation, while lowering the energy barrier, results in a process too slow to be competitive. mdpi.com Theoretical studies on azetidine derivatives indicate that ring-opening can proceed via a stepwise mechanism, involving the sequential cleavage of C-C and C-N bonds. mdpi.com The activation energies for these steps are significantly lower in ionic (anionic or cationic) systems compared to the neutral molecule. mdpi.com

Computational studies also illuminate the role of catalysts and solvents. In CO₂ carbamation reactions, Brønsted bases like water can stabilize zwitterionic intermediates, reducing the reaction barrier by a significant margin compared to the gas phase. Similarly, in the synthesis of azetidines from epoxy amines, computational analysis suggests that lanthanide(III) catalysts influence the regioselectivity of the intramolecular aminolysis by coordinating with the substrate and/or product. frontiersin.org The choice of solvent is also critical; polar aprotic solvents can stabilize intermediates and minimize side reactions during synthesis.

Furthermore, computational methods are crucial for understanding and predicting the outcomes of various synthetic strategies. For example, in the visible light photoredox-catalyzed functionalization of benzylic azetidines, computational studies revealed that the ring strain in the azetidine radical intermediate decreases dimer formation and favors the desired product formation. chemrxiv.org These models help explain how structural features, such as the substitution on the azetidine ring, influence the stability and reactivity of radical intermediates. chemrxiv.org DFT calculations have also been used to investigate the stereoselectivity of reactions like the Staudinger synthesis of β-lactams (azetidin-2-ones), considering factors like solvent polarity and reaction temperature. mdpi.com

Interactive Table: Summary of Computational Findings on Azetidine Reaction Mechanisms

| Reaction Type | Computational Method | Key Mechanistic Insight | Reference(s) |

|---|---|---|---|

| Ring-Opening | DFT | One-electron reduction dramatically facilitates ring opening by weakening the C-C σ bond. | mdpi.com |

| Ring-Opening | DFT | The process in ionic systems is stepwise, with significantly lower activation energies than in neutral systems. | mdpi.com |

| CO₂ Carbamation | DFT | Aqueous environments stabilize zwitterionic intermediates, reducing the activation barrier by ~9 kcal/mol. | |

| Decarboxylative Alkylation | DFT | Ring strain in the benzylic azetidine radical increases product formation by decreasing radical dimerization. | chemrxiv.org |

| La(OTf)₃-Catalyzed Aminolysis | DFT | Catalyst coordination to the substrate/product is likely responsible for the observed regioselectivity. | frontiersin.org |

| Staudinger Synthesis | DFT | Solvent polarity and temperature influence the isomerization of imine intermediates, affecting stereoselectivity. | mdpi.com |

Hirshfeld Surface Analysis and Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. fupress.netmdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces that govern crystal packing. For azetidine derivatives, this analysis provides critical insights into the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.netmdpi.com

A study on 1-benzhydrylazetidin-3-ol, a compound structurally related to this compound, utilized Hirshfeld surface analysis to investigate its crystal structure. researchgate.net The analysis is performed using software like CrystalExplorer, which generates the Hirshfeld surface and corresponding 2D fingerprint plots from a crystallographic information file (CIF). mdpi.comresearchgate.net The surface is often mapped with properties like dnorm, a normalized contact distance, which highlights regions of significant intermolecular contact. mdpi.comnih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are crucial for the stability of the crystal structure. nih.gov

In many organic crystal structures, including those of related heterocyclic systems, H···H interactions are found to be the most abundant, often accounting for a large percentage of the Hirshfeld surface. fupress.netnih.gov Other significant interactions for compounds containing heteroatoms like oxygen and nitrogen include O···H/H···O and C···H/H···C contacts. mdpi.comnih.gov For instance, in the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, H···H, C···H/H···C, and O···H/H···O interactions were found to contribute 68%, 19%, and 12%, respectively. nih.gov These interactions, particularly strong O—H⋯O hydrogen bonds, often dictate the formation of specific supramolecular architectures, such as chains or layers, within the crystal. mdpi.comnih.govresearchmap.jp The analysis of these weak interactions is fundamental to understanding the solid-state properties of this compound and designing new crystalline materials with desired characteristics.

Interactive Table: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Heterocyclic Compounds

| Compound | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|

| (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide | 39.5 | - | - | - | fupress.net |

| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | 68 | 12 | 19 | - | nih.gov |

| (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | 10.1 | - | 8.3 | Cl···H (13.8), C···C (12.7), Cl···Cl (12.4), F···H (10.2) | najah.edu |

Emerging Research Avenues and Future Perspectives for 3 Benzylazetidin 3 Ol

Development of Novel and Sustainable Synthetic Routes for Azetidin-3-ols

The synthesis of azetidine (B1206935) rings presents unique challenges due to inherent ring strain. researchgate.net Historically, a common method for producing 1-alkyl-3-azetidinols involves the condensation of primary amines with epichlorohydrin (B41342), a process known as Gartner's method. acs.org However, this approach can suffer from moderate yields and limitations with sterically bulky amines. acs.org Recognizing the industrial importance of compounds like 1-benzylazetidin-3-ol (B1275582), research has focused on developing more efficient, scalable, and environmentally benign synthetic pathways. researchgate.netresearchgate.net

A significant advancement is the development of a "green" and facile synthetic route starting from inexpensive, commercially available materials: benzylamine (B48309) and 2-(chloromethyl)oxirane. scienceopen.comnih.gov This method proceeds in two main stages: the initial reaction of benzylamine and 2-(chloromethyl)oxirane in water, followed by a cyclization step in acetonitrile (B52724) with sodium carbonate to form 1-benzylazetidin-3-ol. nih.gov This process is noted for being more suitable for industrial production compared to routes using more expensive starting materials like benzhydrylamine. scienceopen.com The optimization of this process has led to high-yield, chromatography-free methods for producing 1-benzylazetidin-3-ol on a multi-kilogram scale, underscoring its value as an industrial intermediate. researchgate.net

Other novel strategies for azetidine synthesis in general include the reduction of readily available β-lactams (azetidin-2-ones) and the intramolecular cyclization of γ-amino alcohols. acs.org These evolving synthetic methodologies aim to improve atom economy, reduce waste, and provide access to a wider array of functionalized azetidin-3-ols for various applications. ijmrset.com

Table 1: Comparison of Synthetic Routes to 1-Substituted Azetidin-3-ols

| Synthetic Route | Starting Materials | Key Features | Reference(s) |

| Gartner's Method | Primary amine, Epichlorohydrin | Traditional method; moderate yields; limited by sterically bulky amines. | acs.org |

| Green Industrial Process | Benzylamine, 2-(chloromethyl)oxirane | Uses inexpensive materials; high yielding (88.7%); suitable for large-scale production. | scienceopen.comnih.gov |

| β-Lactam Reduction | N-substituted azetidin-2-ones | Utilizes readily available precursors; reduction typically achieved with reagents like LiAlH₄ or diborane. | acs.org |

| γ-Amino Alcohol Cyclization | γ-amino alcohols | Efficient for producing enantiopure cis-substituted azetidines using mediators like CDI. | acs.org |

Exploration of Chiral 3-Benzylazetidin-3-ol in Asymmetric Catalysis and Synthesis

Asymmetric catalysis has become an indispensable tool for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. rsc.org While the direct use of chiral this compound as a catalyst is an emerging area, the potential is significant. The structural features of the molecule—a stereogenic center at the C3 position bearing a hydroxyl group and a benzyl (B1604629) group—make it an attractive candidate for development as a chiral ligand or auxiliary. rsc.org The nitrogen atom and the hydroxyl group can act as coordination sites for a metal center, creating a defined chiral environment to influence the stereochemical outcome of a reaction.

The exploration of other chiral azetidines and related β-lactams provides a blueprint for this research avenue. For instance, chiral auxiliaries have been successfully used in the synthesis of optically active 3-benzyl-β-lactams, demonstrating that the azetidine framework can effectively control stereochemistry. mdpi.com The development of hybrid chiral catalysts, where the ligand sphere of a metal complex dictates enantioselectivity, represents a promising approach. rsc.org In such a system, a chiral ligand derived from this compound could be coordinated to a metal, with the resulting complex catalyzing transformations with high stereocontrol. nih.gov The future in this domain involves the enantioselective synthesis of this compound itself and the subsequent application of these chiral building blocks in the design of novel asymmetric catalysts. rsc.orgmdpi.com

Advanced Applications in Medicinal Chemistry Research and Drug Discovery (e.g., Scaffold Design and Modulation of Biological Targets)

The azetidine ring is considered a privileged structure in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates, including improved solubility and metabolic stability. rsc.org It serves as a versatile three-dimensional scaffold that allows for precise vectoral orientation of substituents to interact with biological targets. core.ac.uk

This compound is not typically a final drug product but rather a crucial intermediate in the synthesis of more complex, biologically active molecules. researchgate.net Its utility is prominently demonstrated in the synthesis of Baricitinib, an inhibitor of Janus kinase (JAK1 and JAK2) used to treat rheumatoid arthritis. researchgate.net In a green synthetic route developed for a key intermediate of Baricitinib, 1-benzylazetidin-3-ol is synthesized and then transformed through a series of steps—including debenzylation, N-Boc protection, and oxidation—to yield tert-butyl 3-oxoazetidine-1-carboxylate. scienceopen.comnih.gov This ketone is a pivotal precursor for constructing the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) moiety of Baricitinib. researchgate.net

The application of azetidine derivatives extends to a wide range of therapeutic areas. researchgate.net Intermediates derived from precursors like N-benzylazetidin-3-ol are used to synthesize compounds targeting various conditions, including tachykinin antagonists and novel antibiotics. google.com The strategy of simplifying complex natural product frameworks to create novel, biologically relevant scaffolds is a key driver in modern drug discovery, and the azetidine ring is a prime example of such a simplified, yet powerful, structural motif. lead-discovery.de

Table 2: Examples of Azetidine-Containing Bioactive Agents

| Drug / Agent Class | Biological Target / Indication | Role of Azetidine Scaffold | Reference(s) |

| Baricitinib | JAK1/JAK2 inhibitor; Rheumatoid Arthritis | Core structural component derived from an azetidin-3-one (B1332698) intermediate. | researchgate.net |

| Azelnidipine | Calcium channel blocker; Antihypertensive | The azetidin-3-ol (B1332694) moiety is a key part of the final structure. | rsc.org |

| Cobimetinib | MEK inhibitor; Melanoma | Contains a functionalized azetidin-3-ol core. | rsc.org |

| Fluoroquinolones | Antibacterial | 3-Amino-azetidines are attached to the quinolone nucleus to enhance activity. | google.com |

Integration of Multidisciplinary Approaches for Compound Design and Synthesis

The journey of a molecule like this compound from laboratory synthesis to industrial application exemplifies the power of a multidisciplinary approach. This integration spans several scientific and engineering disciplines.

Synthetic and Green Chemistry: Organic chemists design and develop novel reaction pathways, while green chemistry principles guide the selection of starting materials (e.g., choosing benzylamine over more expensive options) and reaction conditions to create sustainable and cost-effective processes. scienceopen.comijmrset.com

Process Chemistry and Chemical Engineering: This discipline focuses on optimizing and scaling up laboratory procedures for safe and efficient industrial production. The development of a robust, multi-kilogram scale synthesis for 1-benzylazetidin-3-ol is a direct result of process chemistry research, ensuring its availability for pharmaceutical manufacturing. researchgate.net

Medicinal and Computational Chemistry: Medicinal chemists identify the potential of scaffolds like azetidine in drug design. lead-discovery.de Computational tools can be used to model how azetidine-containing molecules interact with biological targets, guiding the design of more potent and selective drug candidates.

Pharmacology and Biology: Once novel compounds are synthesized, a multidisciplinary evaluation of their biological properties is essential to identify lead candidates for further development. researchgate.net

This collaborative effort ensures that the synthesis of valuable building blocks is not only chemically innovative but also economically viable, scalable, and aligned with the goals of drug discovery and development. researchgate.net The evolution of the synthesis of this compound is a testament to how integrating these diverse fields can successfully address complex scientific challenges.

Q & A

Q. What are the key synthetic pathways for 3-Benzylazetidin-3-ol, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves cyclization of benzyl-protected azetidine precursors or reductive amination strategies. For example, intermediates like 3-Benzyloxybenzyl alcohol (CAS RN 1700-30-7) may serve as building blocks . Post-synthesis, analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. NMR should focus on resolving stereochemistry via - COSY and - HSQC experiments. Purity assessment requires HPLC with UV/RI detection and melting point determination (e.g., mp 48°C for related alcohols ).

Q. Which spectroscopic methods are essential for characterizing this compound’s molecular structure?

- Methodological Answer : Beyond NMR, Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl and amine stretches). X-ray crystallography is definitive for stereochemical confirmation but requires high-quality single crystals. For isotopic analogs (e.g., deuterated derivatives), isotopic ratio mass spectrometry validates labeling efficiency, as seen in 3-Benzyloxybenzaldehyde-α-d1 (98 atom% D) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems) or metabolite interference. A systematic approach includes:

- Meta-analysis of published data with stratification by experimental parameters (e.g., cell lines, incubation times).

- Metabolite profiling using LC-MS/MS to identify bioactive vs. inactive metabolites, as demonstrated in flavan-3-ols studies .

- Inter-laboratory reproducibility studies to standardize protocols, guided by frameworks like the CONSORT statement for rigorous reporting .

Q. What experimental design principles are critical for evaluating this compound’s mechanistic interactions in enzymatic assays?

- Methodological Answer :

- Control experiments : Use competitive inhibitors and substrate analogs to validate specificity.

- Kinetic assays : Employ Michaelis-Menten analysis with varying substrate concentrations to determine and .

- Temperature/pH dependence : Assess thermodynamic parameters (ΔH, ΔS) to infer binding mechanisms.

- Computational docking : Pair with empirical data to model binding poses, leveraging tools like AutoDock Vina.

- Reference interdisciplinary methodologies from requirements engineering and lab study designs .

Q. How should researchers optimize reaction conditions for scalable synthesis of this compound while minimizing racemization?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) reduce racemization compared to protic solvents.

- Catalyst selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enhance enantiomeric excess.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking.

- Scale-up protocols : Gradual temperature ramping and controlled stoichiometry, informed by small-scale DOE (Design of Experiments) .

Data Analysis and Reporting Standards

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression models (e.g., four-parameter logistic curve) to calculate values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Cox proportional hazards models for longitudinal survival data.

- Adhere to reporting standards like CONSORT for transparency, including flow diagrams for experimental attrition .

Q. How can interdisciplinary approaches enhance the study of this compound’s pharmacokinetic properties?

- Methodological Answer : Integrate methods from:

- Pharmacology : In vitro permeability assays (Caco-2 models) and in vivo PK/PD studies.

- Computational chemistry : QSPR (Quantitative Structure-Property Relationship) models to predict bioavailability.

- Systems biology : Network analysis to identify off-target effects.

- Reference methodologies from global software development studies, emphasizing cross-disciplinary rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.